Spectroscopic Fingerprint Differentiation Among Dimethylphenyl Positional Isomers
The IR and UV spectra of the target 3,4-dimethylphenyl isomer are distinct from those of the 2,4- and 2,5-dimethylphenyl isomers. Nada et al. (1977) reported full IR and UV spectral characterization for all three positional isomers, enabling unambiguous identity confirmation [1]. This spectroscopic non-equivalence means that a generic 'dimethylphenyl-chloropyridazine' specification is insufficient for procurement; only the CAS-registered 3,4-isomer (64262-73-3) guarantees the correct molecular architecture.
| Evidence Dimension | IR and UV spectroscopic signature |
|---|---|
| Target Compound Data | Characteristic IR and UV spectra reported (Nada et al., 1977); specific peak values accessible via original publication [1] |
| Comparator Or Baseline | 3-Chloro-6-(2,4-dimethylphenyl)pyridazine (CAS 64262-74-4) and 3-Chloro-6-(2,5-dimethylphenyl)pyridazine (CAS 64262-75-5), each exhibiting distinct IR and UV spectra [1] |
| Quantified Difference | Qualitatively distinct spectroscopic profiles; HMO calculations predict differential reactivity across isomers [1] |
| Conditions | IR and UV spectroscopy as reported in J. Prakt. Chem. 1977, 319, 369-376 [1] |
Why This Matters
For analytical QC and identity verification upon receipt, the unique IR/UV fingerprint of the 3,4-isomer enables rapid differentiation from the 2,4- and 2,5- isomers, preventing costly misidentification errors in multi-compound screening libraries.
- [1] Nada, A. A.; El-Mottaleb, M. S. A. Abd; Mourad, A. M. Synthesis, spectra, HMO-treatment, and some reactions of pyridazine derivatives. I. 6-Substituted- and 4,6-Disubstituted-3-Chloropyridazines. Journal für Praktische Chemie 1977, 319 (3), 369-376. DOI: 10.1002/prac.19773190304. View Source
